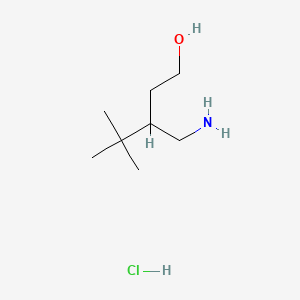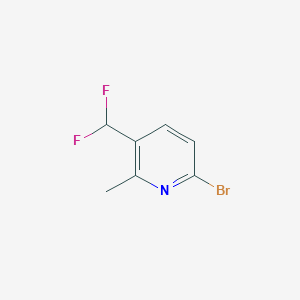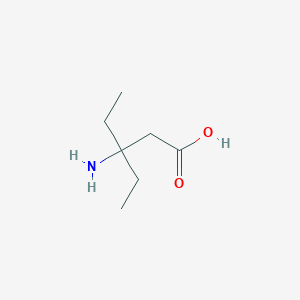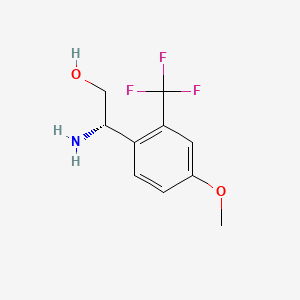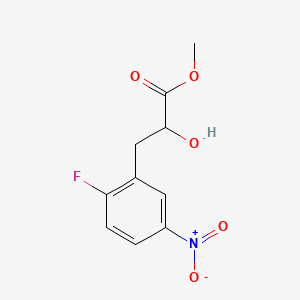
3-(1-ethyl-1H-pyrazol-5-yl)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Ethyl-1H-pyrazol-5-yl)propanal is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an ethyl group at the 1-position of the pyrazole ring and a propanal group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
准备方法
The synthesis of 3-(1-ethyl-1H-pyrazol-5-yl)propanal can be achieved through various methods. One common approach involves the condensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with propanal under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation or chromatography, ensures the production of high-purity this compound .
化学反应分析
3-(1-Ethyl-1H-pyrazol-5-yl)propanal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid, while reduction produces 3-(1-ethyl-1H-pyrazol-5-yl)propanol .
科学研究应用
3-(1-Ethyl-1H-pyrazol-5-yl)propanal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: Research on this compound includes its potential as a lead compound for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
作用机制
The mechanism of action of 3-(1-ethyl-1H-pyrazol-5-yl)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
相似化合物的比较
3-(1-Ethyl-1H-pyrazol-5-yl)propanal can be compared with other pyrazole derivatives, such as 3-(1-methyl-1H-pyrazol-5-yl)propanal and 3-(1-phenyl-1H-pyrazol-5-yl)propanal. While these compounds share a similar core structure, the presence of different substituents at the 1-position of the pyrazole ring imparts unique properties and reactivity to each compound. For instance, the ethyl group in this compound may enhance its lipophilicity and influence its interaction with biological targets compared to its methyl or phenyl analogs .
属性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
3-(2-ethylpyrazol-3-yl)propanal |
InChI |
InChI=1S/C8H12N2O/c1-2-10-8(4-3-7-11)5-6-9-10/h5-7H,2-4H2,1H3 |
InChI 键 |
BUVXXDDUHZXJOV-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=CC=N1)CCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


